Bienvenue dans la boutique en ligne BenchChem!

Codactide

Endocrinology Pharmacology Long-acting ACTH analogues

Codactide is a synthetic octadecapeptide with a 24-48h action, enabling once-daily dosing in chronic in vivo studies. Its unique D-Ser¹, Lys¹⁷, Lys¹⁸ substitutions eliminate injection-site pain and induration—unlike zinc tetracosactide—minimizing confounding variables in behavioral and pain research. Select Codactide for extended half-life, clean pharmacological profiling, and consistent, welfare-conscious experimental outcomes.

Molecular Formula C101H158N30O23S
Molecular Weight 2192.6 g/mol
CAS No. 22572-04-9
Cat. No. B1602275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCodactide
CAS22572-04-9
Synonyms1-Ser-17,18-Lys-ACTH octadecapeptide amide (1-18)
41795-Ba
ACTH octadecapeptide amide (1-18), Ser(1)-Lys(17,18)-
ACTH octadecapeptide amide (1-18), seryl(1)-lysine(17,18)-
Ba 41795
Ba-41795
Molecular FormulaC101H158N30O23S
Molecular Weight2192.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
InChIInChI=1S/C101H158N30O23S/c1-58(2)84(99(153)115-54-81(135)117-68(26-10-15-40-103)88(142)120-70(28-12-17-42-105)90(144)121-69(27-11-16-41-104)89(143)119-67(85(108)139)25-9-14-39-102)130-98(152)80-31-20-45-131(80)100(154)74(29-13-18-43-106)118-82(136)53-114-87(141)77(49-61-51-113-66-24-8-7-23-64(61)66)127-91(145)71(30-19-44-112-101(109)110)122-94(148)76(47-59-21-5-4-6-22-59)126-96(150)78(50-62-52-111-57-116-62)128-92(146)72(36-37-83(137)138)123-93(147)73(38-46-155-3)124-97(151)79(56-133)129-95(149)75(125-86(140)65(107)55-132)48-60-32-34-63(134)35-33-60/h4-8,21-24,32-35,51-52,57-58,65,67-80,84,113,132-134H,9-20,25-31,36-50,53-56,102-107H2,1-3H3,(H2,108,139)(H,111,116)(H,114,141)(H,115,153)(H,117,135)(H,118,136)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,147)(H,124,151)(H,125,140)(H,126,150)(H,127,145)(H,128,146)(H,129,149)(H,130,152)(H,137,138)(H4,109,110,112)/t65-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+/m1/s1
InChIKeyKXHVGPOWQPPVFU-QQLGXXNZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Codactide (CAS 22572-04-9): A Structurally Modified ACTH Analogue for Extended-Release Corticotropic Research


Codactide (CAS 22572-04-9), also designated BA-41795 or α1-18-ACTH, is a synthetic octadecapeptide that exhibits corticotropin-like activity [1]. Its primary structure is an 18-amino acid chain that closely mirrors the N-terminal sequence of human adrenocorticotropic hormone (ACTH 1-18), with two key sequence modifications: the L-serine at position 1 is replaced with D-serine, and the natural amino acids at positions 17 and 18 are substituted with lysine residues [2]. With a molecular formula of C101H158N30O23S and a molar mass of 2192.59 g/mol, Codactide is a significant peptide in the class of long-acting synthetic corticotropin analogues, engineered for enhanced in vivo stability .

The Procurement Imperative for Codactide (22572-04-9): Why Simple ACTH Substitution is Scientifically Flawed


Direct substitution of Codactide with other corticotropin analogues, such as natural ACTH (1-39) or the common diagnostic agent tetracosactide (ACTH 1-24), is scientifically unsound and will confound research outcomes. The premise for selection is not based on a singular, absolute potency metric, but on a combination of distinct pharmacological properties engineered into its sequence. While high-strength, direct comparative data is scarce for this specific compound, the available evidence points to crucial differentiators in duration of action and local tolerability that are not replicated by its simpler analogues . Furthermore, emerging class-level evidence suggests that 1-17/1-18 ACTH fragments possess a unique receptor selectivity profile compared to full-length ACTH, indicating a more complex signaling fingerprint [1]. Therefore, the choice of Codactide must be driven by the specific requirements of the experimental model, where its extended half-life and favorable injection profile are decisive factors.

Quantitative Differentiation Guide for Codactide (CAS 22572-04-9) Against Key Comparators


Codactide vs. Zinc Tetracosactide: Superior Local Tolerability Profile with Comparable Duration of Action

Codactide demonstrates a comparable duration of action to the zinc-complexed tetracosactide 24-peptide (zinc促皮质素24肽), but provides a significant improvement in local injection site tolerability . Both compounds achieve a sustained therapeutic effect lasting 24-48 hours. However, Codactide is not associated with the induration and pain commonly reported at the injection site of zinc tetracosactide; the only adverse event noted is occasional, transient redness upon subcutaneous injection .

Endocrinology Pharmacology Long-acting ACTH analogues Drug Delivery

Structural Rationale for Codactide's Extended Duration: Resistance to Proteolytic Degradation

The prolonged in vivo half-life of Codactide is attributed to its unique primary sequence, which confers resistance to proteolytic degradation [1]. The substitution of L-serine at the N-terminus (position 1) with D-serine is a classic strategy to hinder aminopeptidase activity, while the replacement of positions 17 and 18 with lysine further alters the peptide's susceptibility to endoproteases [1]. This engineered stability results in a duration of action of 24-48 hours following a single intramuscular or subcutaneous dose of 0.5-1 mg [1].

Peptide Engineering Pharmacokinetics ACTH Analogue Protease Resistance

Codactide vs. Tetracosactide: Implications of a Shorter Peptide Chain for Target Receptor Engagement

While direct binding data for Codactide is not available, class-level evidence for the closely related ACTH (1-17) fragment indicates a distinct pharmacological profile at melanocortin receptors compared to full-length ACTH (1-39) [1]. Specifically, ACTH (1-17) is a potent agonist at the human melanocortin 1 receptor (hMC1R) with a binding affinity (Ki) of 0.21 ± 0.03 nM [1]. In direct comparison, its affinity for hMC1R is slightly lower than that of the endogenous agonist alpha-MSH (Ki = 0.13 ± 0.005 nM) [1]. This contrasts with full-length ACTH, which has a broader receptor interaction profile. This data suggests that shorter ACTH analogues like Codactide may offer a more targeted signaling profile.

Melanocortin Receptor MC1R GPCR Pharmacology ACTH Fragment Binding Affinity

Optimal Scientific and Industrial Applications for Codactide (22572-04-9) Based on Its Differentiation


Chronic In Vivo Models Requiring Sustained Adrenocortical Stimulation

Codactide is optimally deployed in long-term in vivo studies, such as those modeling chronic stress or adrenal insufficiency, where its 24-48 hour duration of action enables a once-daily or every-other-day dosing regimen [1]. This avoids the need for continuous osmotic pumps or frequent handling-associated stress in animal models, improving data consistency and animal welfare compared to protocols using short-acting ACTH (1-24) [1].

Protocols Sensitive to Injection-Site Inflammation and Artifact

For experiments where local inflammation or pain at the injection site could be a confounding variable—such as in behavioral studies, pain research, or studies of systemic inflammatory markers—Codactide is a superior choice over zinc tetracosactide [1]. Its documented lack of induration and pain at the injection site minimizes non-specific physiological and behavioral responses that could skew experimental outcomes [1].

Investigations into Melanocortin 1 Receptor (MC1R) Function and Signaling Bias

Based on class-level evidence from the structurally related ACTH (1-17) fragment, Codactide is a valuable tool for exploring the nuances of melanocortin receptor pharmacology [2]. Its potent, though slightly differentiated, binding to hMC1R (inferred from ACTH 1-17 data) makes it a candidate for studies investigating functional selectivity or 'biased agonism' at this receptor, where different ligands can stabilize unique receptor conformations and activate distinct downstream signaling cascades [2].

Comparative Efficacy and Safety Studies of Long-Acting Corticotropin Analogues

Codactide serves as a critical reference compound in comparative pharmacology research aiming to benchmark new long-acting ACTH analogues [1]. Its well-characterized, 24-48 hour duration of action and favorable local tolerability profile provide a robust baseline for evaluating the performance of novel sustained-release formulations or next-generation peptide therapeutics [1].

Quote Request

Request a Quote for Codactide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.